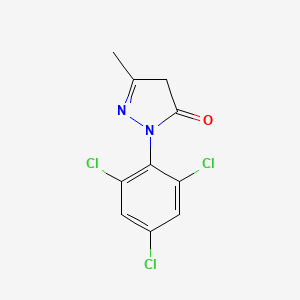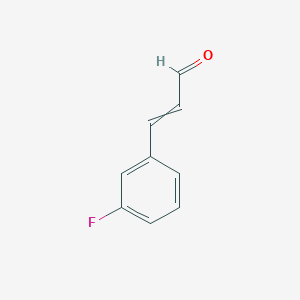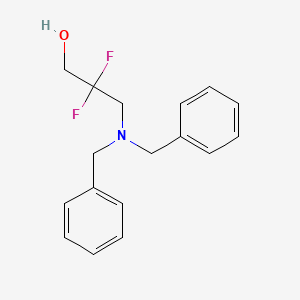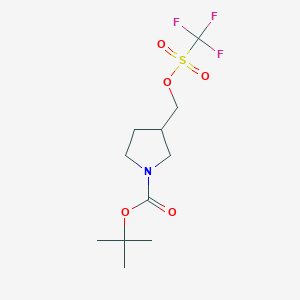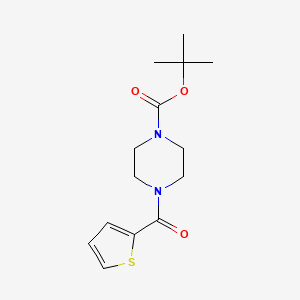
tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate
描述
tert-Butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate: is a compound that features a piperazine ring substituted with a thiophene-2-carbonyl group and a tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry: tert-Butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate serves as a building block in the synthesis of more complex organic molecules. It is used in the development of new materials with specific electronic properties .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets .
Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the design of drugs targeting neurological disorders and infections .
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties .
作用机制
The mechanism of action of tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other piperazine derivatives. This makes it particularly valuable in the design of materials with specific electronic characteristics and in medicinal chemistry for targeting unique biological pathways .
属性
分子式 |
C14H20N2O3S |
|---|---|
分子量 |
296.39 g/mol |
IUPAC 名称 |
tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)12(17)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3 |
InChI 键 |
HQVOCUUMNJZXKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CS2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(5-(Trifluoromethyl)pyridin-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B8805582.png)
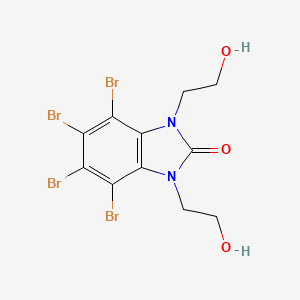
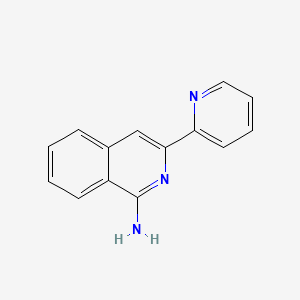
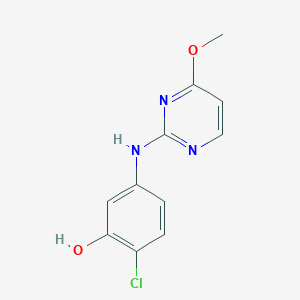
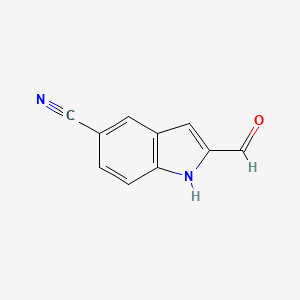
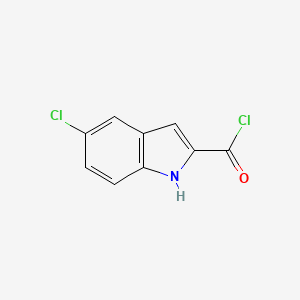
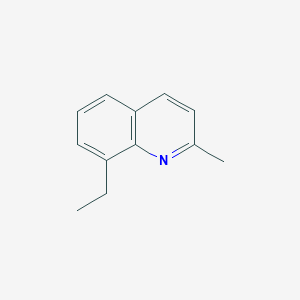
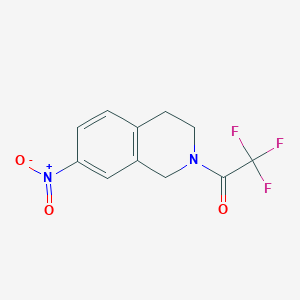
![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one](/img/structure/B8805632.png)
![2-(2-Methoxyphenyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B8805649.png)
